2-methyl-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . These compounds have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The obtained products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including those that result in antioxidant, free radical scavenging, and metal chelating activity .Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds structurally related to "2-methyl-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide" have been explored for their potential anticancer properties. For instance, the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This suggests that molecules with benzamide groups and specific substituents can have significant therapeutic potential.
Heterocyclic Synthesis
Another area of research involving similar molecules is the synthesis of heterocyclic compounds. Thiophenylhydrazonoacetates, for example, have been used in the heterocyclic synthesis to produce a variety of nitrogen-containing rings (Mohareb et al., 2004). These heterocycles are of interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Novel Photocyclization Reactions
The study of novel biradical cyclization reactions, including photocyclization via remote-proton transfer, represents another application of related compounds. Such reactions have been investigated for their utility in synthesizing complex molecular structures, which could have applications in developing new materials or pharmaceuticals (Hasegawa et al., 1993).
Supramolecular Gelators
Additionally, N-(thiazol-2-yl)benzamide derivatives have been explored as new series of supramolecular gelators, highlighting the role of methyl functionality and S⋯O interaction in gelation behavior. These materials are significant for their potential applications in drug delivery systems, tissue engineering, and as sensors (Yadav & Ballabh, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-19-9-3-5-11-21(19)18-30-25-17-28(24-14-8-7-13-23(24)25)16-15-27-26(29)22-12-6-4-10-20(22)2/h3-14,17H,15-16,18H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWTXCYMSZLARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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